N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by a 2-chlorophenyl group at the N-position and a 3-fluorophenylmethyl substituent at the 1-position of the pyridine ring. Its molecular formula is C₂₀H₁₄ClFN₂O₂ (molecular weight: ~380.8 g/mol).
Properties
IUPAC Name |
N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2O2/c20-16-6-1-2-7-17(16)22-19(25)14-8-9-18(24)23(12-14)11-13-4-3-5-15(21)10-13/h1-10,12H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPLXLYLPYFCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-chlorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula: C18H16ClFNO2
- Molecular Weight: 333.78 g/mol
This structure features a dihydropyridine core, which is significant for its biological activity, particularly in the modulation of various enzyme systems.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes by binding to their active sites. This action blocks substrate access and alters biochemical pathways, potentially leading to therapeutic effects in various diseases.
- Receptor Interaction: It may interact with various receptors, influencing signaling pathways that are crucial for cellular responses. The precise nature of these interactions is an area of ongoing research.
Antiproliferative Effects
Research indicates that this compound possesses antiproliferative properties against several cancer cell lines. For instance, studies have demonstrated that it can inhibit the growth of breast and colon cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest .
Cardiovascular Effects
The compound has also been investigated for its cardiovascular effects. Its ability to modulate calcium channel activity suggests potential applications in treating hypertension and other cardiovascular disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic concentrations, the compound exhibits a favorable safety profile; however, further studies are necessary to fully understand its toxicological impacts on human health .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
The target compound belongs to the dihydropyridine-3-carboxamide family. Key analogs include:
a) BI81658 ()
- Structure: N-(5-chloro-2-cyanophenyl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide.
- Key Differences: Substituents: The phenyl ring at the N-position has a 5-chloro-2-cyano group instead of 2-chlorophenyl. Benzyl Group: The 1-position is substituted with 2-chlorophenylmethyl versus 3-fluorophenylmethyl in the target compound.
- Impact: The electron-withdrawing cyano group may enhance metabolic stability but reduce solubility compared to the fluorine substituent in the target compound .
b) Pyridazinone Analogs ()
Compounds such as 8 (1-benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide) and 9 (1-benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide) feature pyridazine or pyridine cores.
- Key Differences: Pyridazinone vs. Substituents: Cyclopropylcarbamoyl groups at the phenyl ring versus the target compound’s simpler 2-chlorophenyl and 3-fluorophenylmethyl groups.
Substituent Effects on Pharmacological Properties
a) Aromatic Substituents
- 2-Chlorophenyl vs. 3-Fluorophenylmethyl : The 2-chlorophenyl group at the N-position is a common pharmacophore in antiviral and protease inhibitors (e.g., tradipitant in ), likely contributing to hydrophobic interactions with target proteins . The 3-fluorophenylmethyl group at the 1-position introduces moderate electron-withdrawing effects, which may improve membrane permeability.
- Positional Isomerism : BI81658’s 2-chlorophenylmethyl substituent (ortho position) versus the target’s 3-fluorophenylmethyl (meta) could influence conformational flexibility and steric hindrance .
b) Functional Groups
- Cyano (BI81658) vs. Fluorine, while also electron-withdrawing, offers a balance between lipophilicity and solubility .
Structural and Molecular Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
